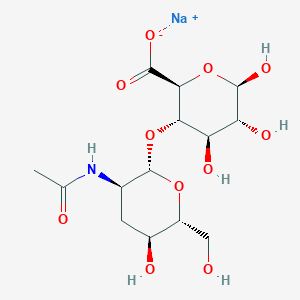

Hyaluronic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hyaluronic acid sodium salt, also known as sodium hyaluronate, is the sodium salt form of hyaluronic acid. It is a naturally occurring glycosaminoglycan found in various connective tissues of humans and animals. This compound is known for its exceptional ability to retain water, making it a popular ingredient in skincare and medical products. This compound is used in various applications, including cosmetics, ophthalmology, and orthopedics, due to its hydrating and lubricating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyaluronic acid sodium salt can be synthesized through microbial fermentation using strains of bacteria such as Streptococcus equi. The fermentation process involves the cultivation of bacteria in a nutrient-rich medium, followed by the extraction and purification of hyaluronic acid. The purified hyaluronic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the hyaluronic acid is extracted, purified, and converted to its sodium salt form. This process ensures a high-purity product suitable for medical and cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

Hyaluronic acid sodium salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form aldehyde or carboxyl groups.

Reduction: Reduction reactions can convert aldehyde groups back to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for esterification and amidation reactions.

Major Products Formed

Oxidation: Aldehyde and carboxyl derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Ester and amide derivatives.

Scientific Research Applications

Hyaluronic acid sodium salt has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polysaccharide chemistry and reactions.

Biology: Investigated for its role in cell signaling, proliferation, and migration.

Medicine: Used in drug delivery systems, wound healing, and tissue engineering.

Industry: Employed in the formulation of cosmetics, lubricants, and hydrogels .

Mechanism of Action

Hyaluronic acid sodium salt exerts its effects primarily through its ability to retain water and form a viscoelastic gel. This property allows it to lubricate and cushion tissues, making it effective in joint lubrication and skin hydration. It also interacts with cell surface receptors, such as CD44, to modulate cellular processes like proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Hyaluronic acid: The parent compound, larger molecular size, less penetration.

Potassium hyaluronate: Another salt form with similar properties.

Chondroitin sulfate: Another glycosaminoglycan with similar applications but different structure and properties

Uniqueness

Hyaluronic acid sodium salt is unique due to its smaller molecular size, which allows for deeper penetration into tissues and enhanced hydration. Its water-soluble nature makes it more stable and effective in various formulations compared to its parent compound, hyaluronic acid .

Properties

Molecular Formula |

C14H22NNaO11 |

|---|---|

Molecular Weight |

403.31 g/mol |

IUPAC Name |

sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C14H23NO11.Na/c1-4(17)15-5-2-6(18)7(3-16)24-14(5)26-10-8(19)9(20)13(23)25-11(10)12(21)22;/h5-11,13-14,16,18-20,23H,2-3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,6+,7-,8-,9-,10+,11+,13-,14+;/m1./s1 |

InChI Key |

MAKUBRYLFHZREJ-JWBQXVCJSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O)O)O)CO)O.[Na+] |

Canonical SMILES |

CC(=O)NC1CC(C(OC1OC2C(C(C(OC2C(=O)[O-])O)O)O)CO)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)

![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)

![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)

![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)